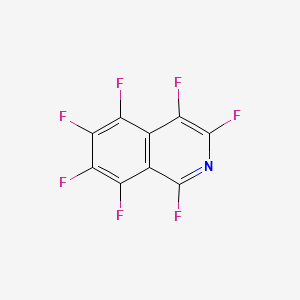

Heptafluoroisoquinoline

Description

Properties

CAS No. |

13180-39-7 |

|---|---|

Molecular Formula |

C9F7N |

Molecular Weight |

255.09 g/mol |

IUPAC Name |

1,3,4,5,6,7,8-heptafluoroisoquinoline |

InChI |

InChI=1S/C9F7N/c10-3-1-2(4(11)7(14)6(3)13)8(15)17-9(16)5(1)12 |

InChI Key |

XQRRSUIMAAZUTJ-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=NC(=C2F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Heptafluoroisoquinoline

Halogen Exchange Reactions for Perfluoroisoquinoline Synthesis

Halogen exchange (Halex) reactions are a primary method for the synthesis of fluoroaromatic compounds, involving the substitution of a heavier halogen, typically chlorine, with fluorine. This approach is particularly relevant for the preparation of perfluorinated aromatics where all replaceable positions are substituted.

Synthesis from Heptachloroisoquinoline (B12076278) via Alkali Metal Fluorides

The synthesis of heptafluoroisoquinoline can be achieved through the exhaustive fluorination of heptachloroisoquinoline. This transformation is a classic example of a nucleophilic aromatic substitution reaction driven by the high reactivity of fluoride (B91410) ions from an alkali metal fluoride source. Potassium fluoride (KF) is a commonly employed reagent for such transformations due to its favorable balance of reactivity and handling characteristics.

The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as sulfolane (B150427) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the alkali metal fluoride and promote the nucleophilic attack of the fluoride ion on the electron-deficient chlorinated isoquinoline (B145761) ring. The perchlorinated nature of the starting material activates the ring towards nucleophilic substitution.

Reaction Conditions for Halogen Exchange:

| Parameter | Condition | Purpose |

| Fluorinating Agent | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Source of nucleophilic fluoride. |

| Starting Material | Heptachloroisoquinoline | Perchlorinated substrate. |

| Solvent | Sulfolane, DMF | High-boiling polar aprotic solvent. |

| Temperature | 150-250 °C | To overcome the activation energy of C-Cl bond cleavage. |

| Catalyst (optional) | Phase-transfer catalyst (e.g., crown ether) | To enhance the solubility and reactivity of the fluoride salt. |

The reaction proceeds in a stepwise manner, with the sequential replacement of chlorine atoms by fluorine. Due to the increasing ring activation with each fluorine substitution, the final steps of the fluorination are often faster than the initial ones. Achieving complete fluorination to yield this compound requires forcing conditions and a sufficient excess of the fluoride reagent to drive the reaction to completion.

Optimization of Reaction Conditions for Global Fluorination Processes

Optimizing the conditions for the global fluorination of polychlorinated N-heterocycles is crucial for achieving high yields and purity of the desired perfluorinated product. Key parameters that are often tuned include the choice of fluoride source, solvent, temperature, and the use of catalysts.

For the synthesis of this compound, spray-dried potassium fluoride is often preferred as it offers a high surface area and reactivity. The choice of solvent is critical; it must be thermally stable at the required high temperatures and effectively solvate the fluoride ions. Sulfolane is a common choice for these reactions. The reaction temperature is a delicate balance; it must be high enough to facilitate the reaction but not so high as to cause decomposition of the starting material or product. The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, can significantly enhance the rate of reaction by improving the solubility and nucleophilicity of the fluoride salt, sometimes allowing for lower reaction temperatures.

Table of Optimized Reaction Parameters:

| Parameter | Range/Value | Effect on Reaction |

| Temperature | 200-240 °C | Higher temperatures increase reaction rate but may lead to decomposition. |

| KF:Substrate Ratio | 8:1 to 12:1 | A high excess of KF is required to drive the equilibrium towards the product. |

| Reaction Time | 24-48 hours | Sufficient time is needed for complete conversion. |

| Agitation | Vigorous stirring | Ensures efficient mixing of the heterogeneous reaction mixture. |

Advanced Cyclization Strategies for Fluorinated Isoquinoline Frameworks

While halogen exchange is a powerful tool, building the fluorinated isoquinoline framework through cyclization of highly fluorinated precursors offers an alternative and sometimes more controlled approach.

Rhodium-Catalyzed C-H Activation and Electrocyclization Approaches to Fluorinated Isoquinolines

Recent advances in organometallic chemistry have introduced rhodium-catalyzed C-H activation as a strategy for the synthesis of isoquinoline derivatives. While the direct synthesis of this compound via this method from a perfluorinated precursor is not yet a common strategy due to the inertness of C-F bonds to typical C-H activation catalysts, related methodologies are used to construct partially fluorinated isoquinolines. These reactions often involve the coupling of a fluorinated benzimine derivative with an alkyne, where the rhodium catalyst directs the C-H activation of the benzene (B151609) ring and facilitates the annulation to form the isoquinoline core.

Electrocyclization reactions represent another modern approach. For instance, the thermally induced 6π-electrocyclization of a polyfluorinated aza-triene precursor could, in principle, lead to the formation of a dihydropolyfluoroisoquinoline, which could then be aromatized. The stereochemistry of the electrocyclization is governed by the Woodward-Hoffmann rules. While conceptually elegant, the synthesis of the required highly fluorinated acyclic precursors can be challenging.

Regioselective Fluorination Techniques

Regioselective fluorination techniques are generally employed to introduce one or a few fluorine atoms at specific positions in a molecule. In the context of this compound, these methods are more relevant to the synthesis of partially fluorinated precursors or analogs rather than the perfluorinated target itself. For example, the regioselective synthesis of a tetra- or pentafluorinated isoquinoline could be achieved, which might then be subjected to a more aggressive global fluorination to yield the heptasubstituted product.

Methods such as nucleophilic aromatic substitution on activated precursors (e.g., nitro- or cyano-substituted chloroisoquinolines) or electrophilic fluorination of electron-rich isoquinoline derivatives are common strategies for introducing fluorine with high regiocontrol. However, these are generally not applicable to the direct synthesis of the perfluorinated system.

Reactivity Studies of Heptafluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reactions of heptafluoroisoquinoline provide a compelling example of how the electronic properties of both the substrate and the nucleophile dictate the outcome of a reaction. The substitution of a fluorine atom is the predominant pathway, and the position of this substitution is highly dependent on whether the nucleophile is sulfur- or oxygen-centered.

Reactions with Sulfur-Centered Nucleophiles

Studies involving various sulfur-centered nucleophiles have demonstrated a consistent and high degree of regioselectivity in their reactions with this compound.

A significant finding in the study of this compound's reactivity is the pronounced preference for sulfur-centered nucleophiles to attack the C-6 position. rsc.org This regioselectivity has been rationalized based on the principles of hard and soft acids and bases (HSAB) theory. The sulfur atom in nucleophiles like thiolates is considered a "soft" nucleophile. The C-6 position of the this compound ring is considered the "softest" electrophilic site, leading to a favorable interaction and subsequent substitution at this position.

While it has been established that quantitative kinetic studies have been performed to measure the reactivities of this compound with various nucleophiles, specific kinetic data for the displacement reactions by thiolates are not extensively detailed in publicly available literature. These studies are crucial for a deeper understanding of the reaction mechanisms and the factors influencing the reaction rates. The general principles of SNAr reactions suggest that the rate would be dependent on factors such as the concentration of both the substrate and the nucleophile, the solvent, and the temperature.

Reactions with Oxygen-Centered Nucleophiles

In contrast to the behavior of sulfur-centered nucleophiles, oxygen-centered nucleophiles exhibit a different regiochemical preference in their reactions with this compound.

Oxygen-centered nucleophiles, such as alkoxides, preferentially attack the C-1 position of the this compound ring. rsc.org This change in regioselectivity is attributed to the "hard" nature of oxygen nucleophiles. The C-1 position is considered a "harder" electrophilic center compared to C-6, leading to a more favorable interaction with hard nucleophiles. This differential reactivity between hard and soft nucleophiles highlights the nuanced electronic landscape of the this compound molecule.

Reactions with Nitrogen-Centered Nucleophiles

The electron-deficient nature of the this compound ring system facilitates reactions with various nitrogen-centered nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where a fluorine atom is displaced by the incoming nucleophile.

This compound readily undergoes aminodefluorination when treated with nitrogen nucleophiles such as ammonia (B1221849) and hydrazine (B178648). These reactions result in the substitution of a fluorine atom with an amino or hydrazino group, respectively. For instance, the reaction with ammonia leads to the formation of aminohexafluoroisoquinoline, while reaction with hydrazine yields hydrazinohexafluoroisoquinoline.

Table 1: Aminodefluorination Reactions of this compound Data sourced from Chambers, R. D., et al., J. Chem. Soc. C, 1966, 2331. jst.go.jp

| Nucleophile | Product | Position of Substitution |

| Ammonia (NH₃) | 1-Aminohexafluoroisoquinoline | C-1 |

| Hydrazine (N₂H₄) | 1-Hydrazinohexafluoroisoquinoline | C-1 |

In the nucleophilic substitution of this compound, the position of attack is strongly directed by the electronic influence of the ring nitrogen. For reactions with nitrogen nucleophiles like ammonia, as well as oxygen nucleophiles, substitution occurs specifically at the 1-position. jst.go.jprsc.org This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. The intermediate for attack at the C-1 position is more stable than intermediates formed from attack at other positions. Should a second substitution occur, it has been observed to take place at the 6-position. jst.go.jp This established pattern highlights that the primary factor governing the orientation of nucleophilic substitution is the effect of the ring nitrogen on the stability of the reaction's transition states. jst.go.jp

Reactions with Carbon Nucleophiles

While specific studies detailing the reactions of this compound with common carbon nucleophiles like Grignard or organolithium reagents are not extensively documented in the cited literature, the reactivity can be inferred from its behavior with other nucleophiles and studies on related compounds. Carbon nucleophiles, such as those found in organometallic reagents, are powerful tools for forming new carbon-carbon bonds. wikipedia.org

Given the established regioselectivity, it is anticipated that carbon nucleophiles would also preferentially attack the C-1 position of the this compound ring. Furthermore, nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and other fluoroazines and fluoroquinolines have been successfully demonstrated. nih.gov These reactions, which proceed at room temperature, involve the activation of a C-F bond by a nickel catalyst to achieve C-C bond formation. nih.gov This suggests a viable pathway for the functionalization of this compound with carbon-centered nucleophiles under transition metal catalysis.

Radical Reactions and Reductive Functionalization

Beyond nucleophilic substitution, the functionalization of this compound can be explored through radical reactions and reductive strategies that target the strong carbon-fluorine bonds.

Carbon-Fluorine Reductive Alkylation Strategies

Reductive alkylation involving the cleavage of a C-F bond is an emerging strategy for the synthesis of complex fluorinated molecules. One such approach is defluorinative alkylation, where a C-F bond is cleaved and a new C-C bond is formed in a single process. Nickel catalysis has been effectively used for the allylic defluorinative alkylation of trifluoromethyl alkenes, allowing for the construction of sterically hindered C(sp³)–C(sp³) bonds under mild conditions. nih.govrsc.org This type of reaction often involves the reductive union of a fluorinated substrate with an alkylating agent in the presence of a nickel catalyst and a terminal reductant. nih.gov While this specific strategy has been demonstrated on other classes of organofluorine compounds, its direct application to this compound remains a developing area.

Transition Metal-Catalyzed Carbon-Fluorine Bond Cleavage

The high strength of the C-F bond makes its cleavage a significant chemical challenge. However, transition metal catalysis provides a powerful tool to achieve this transformation, enabling cross-coupling reactions on otherwise inert fluoroaromatic compounds. Both palladium and nickel complexes have been shown to catalyze the functionalization of C-F bonds. nih.gov

Nickel-catalyzed cross-coupling reactions have been particularly effective for fluoro-aza-heterocycles. For instance, the reaction of pentafluoropyridine (B1199360) with organotin reagents is catalyzed by a nickel complex, successfully activating a C-F bond for C-C bond formation. rsc.org Similarly, nickel catalysis enables the Suzuki cross-coupling of 2-fluorobenzofurans with arylboronic acids under mild conditions. beilstein-journals.org Palladium has also been used to catalyze the cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones through a C-F activation mechanism. rsc.org These examples on related polyfluoroaromatic and heteroaromatic systems demonstrate the significant potential for applying similar transition metal-catalyzed C-F bond cleavage strategies to functionalize this compound.

Mechanistic Investigations of Heptafluoroisoquinoline Reactions

Mechanistic Insights into Carbon-Fluorine Bond Activation

The C-F bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, its functionalization is a powerful tool for synthesizing complex fluorinated molecules. Transition metal catalysis has emerged as a primary strategy for achieving this transformation under milder conditions than typically required for SNAr.

The catalytic functionalization of C-F bonds in perfluoroarenes like heptafluoroisoquinoline often proceeds through a series of well-defined organometallic intermediates. A common mechanistic cycle involves the following key steps:

Oxidative Addition: A low-valent transition metal complex (e.g., Ni(0) or Pd(0)) inserts into the C-F bond. This is often the rate-limiting step and results in a higher-valent metal center with both aryl and fluoride (B91410) ligands (e.g., an LnPd(II)(ArF)F adduct).

Transmetalation: A second reagent, often an organometallic species like a Grignard reagent or an organoborane, exchanges its organic group for the fluoride ligand on the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

In some cases, particularly with gem-difluoroalkenes, reactions can proceed through β-fluoro alkylmetal intermediates, which can then undergo β-fluoride elimination to form monofluorinated products. The specific nature of the intermediates and transition states is highly dependent on the metal, the ligands, the substrate, and the reaction conditions.

Detailed Kinetic Analysis and Rate Constant Determinations

The quantitative study of reaction kinetics provides invaluable insight into reaction mechanisms. For SNAr reactions, rates are typically measured under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess over the substrate (this compound). The observed pseudo-first-order rate constant (kobs) is then determined, from which the second-order rate constant (kN) can be calculated. These reactions generally follow second-order kinetics, being first order in both the aromatic substrate and the nucleophile. libretexts.org

The rate of reaction is often expressed using the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and the pre-exponential factor (A).

k = A * exp(-Ea / RT)

| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (kN, M-1s-1) |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Cysteine | Aqueous Phosphate Buffer | 25 | 0.211 |

| 1-Chloro-2,4-dinitrobenzene | Glutathione | Aqueous Phosphate Buffer | 37 | 0.893 |

| 1-Fluoro-2,4-dinitrobenzene | Cysteine | Aqueous | 25 | 1.55 |

| Perfluoropyridine | β-mercaptoethanol | Aqueous/Organic Co-solvent | Not Specified | ~0.01 - 0.1 (estimated) |

Data in the table is sourced from studies on analogous compounds to illustrate typical kinetic parameters for SNAr reactions. researchgate.netnih.gov

Solvent Effects on Reaction Regioselectivity and Rates

The choice of solvent can profoundly impact the rate and, in some cases, the regioselectivity of SNAr reactions. Solvents influence reactions by solvating the reactants and, more importantly, the transition state. According to transition state theory, a reaction is accelerated if the solvent stabilizes the transition state more than it stabilizes the reactants.

For SNAr reactions, which proceed through charge-separated transition states, polar solvents are generally preferred. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are particularly effective at accelerating these reactions. They can solvate the cation of the nucleophile's salt but poorly solvate the anion, leaving the nucleophile "bare" and highly reactive. Furthermore, their high polarity effectively stabilizes the polar, negatively charged transition state.

The effect of solvent on reaction rate can be significant. For example, the rate of reaction between anilines and an activated anisole (B1667542) derivative increases sharply with increasing DMSO content in a methanol-DMSO mixture. nih.gov This is attributed to the increased polarity and hydrogen bond accepting ability of the solvent mixture, which stabilizes the polar transition state.

Solvent can also induce a reversal of regioselectivity. While not explicitly detailed for this compound, studies on other heterocyclic systems have shown that changing the solvent can alter the site of substitution. This is often due to specific solvation of the substrate or a change in the aggregation state or effective nature of the nucleophile in different media.

| Solvent Property | Effect on SNAr Rate | Reasoning |

|---|---|---|

| Polarity (increasing) | Increases | Preferential stabilization of the polar transition state over the less polar reactants. |

| Protic (e.g., alcohols) | Can decrease | Solvation of the nucleophile via hydrogen bonding reduces its nucleophilicity. |

| Polar Aprotic (e.g., DMSO, DMF) | Significantly increases | Poorly solvates the anionic nucleophile, increasing its reactivity, and strongly solvates the polar transition state. |

| Nonpolar (e.g., Toluene) | Decreases | Poor stabilization of the polar transition state. Reactants may be more soluble than the transition state. |

Computational Chemistry Approaches to Heptafluoroisoquinoline Reactivity and Structure

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a framework to predict and analyze a molecule's reactivity. For a highly electrophilic system like heptafluoroisoquinoline, DFT is instrumental in understanding its behavior in chemical reactions, particularly nucleophilic aromatic substitution (SNAr).

Prediction of Regioselectivity in Nucleophilic Substitution

Experimental evidence shows that nucleophilic attack on this compound typically occurs at the 1- and 6-positions. DFT calculations can provide a theoretical basis for this observed regioselectivity. By calculating the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), chemists can identify the regions of the molecule most susceptible to nucleophilic attack. The carbon atoms with the largest LUMO coefficients are generally the most electrophilic and, therefore, the most likely sites for substitution.

Furthermore, DFT can be used to model the reaction intermediates formed upon nucleophilic attack at each possible position. The relative energies of these intermediates, often called Meisenheimer complexes in the context of SNAr, can be calculated. The most stable intermediate is indicative of the most favorable reaction pathway, thus predicting the regioselectivity. For this compound, it would be expected that DFT calculations would show that the intermediates formed by attack at the C1 and C6 positions are lower in energy compared to those formed by attack at other positions.

Mechanistic Elucidation via Transition State Characterization

To fully understand a reaction mechanism, it is crucial to characterize the transition state, which is the highest energy point along the reaction coordinate. DFT calculations are a primary tool for locating and characterizing transition state structures. For the nucleophilic substitution on this compound, DFT would be used to model the transition state for the nucleophile's attack at the aromatic ring.

The geometry of the calculated transition state provides insights into the bonding changes occurring during the reaction. For an SNAr reaction, this would involve the simultaneous breaking of the carbon-fluorine bond and the formation of the carbon-nucleophile bond in a concerted process, or the step-wise formation of an intermediate. Frequency calculations are then performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product.

Energetic Profiling of Reaction Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, DFT can be used to construct a complete energetic profile of a reaction pathway. This profile provides crucial thermodynamic and kinetic information about the reaction. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

Development of Descriptors for Nucleophilic Aromatic Substitution Rates

To develop a QSAR model for the nucleophilic aromatic substitution rates of a series of compounds like substituted heptafluoroisoquinolines, a set of molecular descriptors is required. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. For SNAr reactions, relevant descriptors often include:

Electronic Descriptors: Atomic charges, HOMO/LUMO energies, and electrostatic potentials. These describe the electronic nature of the reaction center and the molecule as a whole.

Topological Descriptors: Molecular connectivity indices and shape indices. These describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Hardness, softness, and electrophilicity indices derived from conceptual DFT.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that correlates these descriptors with the experimentally measured reaction rates.

Validation of Computational Models with Experimental Kinetic Data

The predictive power of any computational model, whether it's a DFT calculation of a reaction barrier or a QSAR model, must be validated against experimental data. For the reactivity of this compound, this would involve comparing the computationally predicted outcomes with experimentally determined kinetic data.

For DFT models, the calculated activation energies can be correlated with experimental reaction rates using the Arrhenius equation. A good correlation would validate the chosen computational method and level of theory. For QSAR models, validation is typically performed by splitting the available data into a training set, used to build the model, and a test set, used to evaluate its predictive performance. A robust QSAR model should be able to accurately predict the reactivity of the compounds in the test set. Without available experimental kinetic data for a series of reactions involving this compound, the development and validation of a specific QSAR model are not feasible.

Despite a comprehensive search for scientific literature and data, specific computational chemistry analyses focusing solely on this compound, including its molecular orbital energies, electrostatic potential, and experimental photoelectron spectroscopy data, are not available in the public domain.

General computational chemistry approaches are widely used to understand the structure and reactivity of molecules. For a molecule like this compound, such studies would theoretically involve:

Electronic Structure Analysis: This would entail calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is a key indicator of a molecule's ability to accept an electron and is crucial for predicting its reactivity in nucleophilic aromatic substitution reactions, a common reaction type for polyfluorinated aromatic compounds.

Electrostatic Potential Mapping: This technique would visualize the electron density distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, it would be expected that the highly electronegative fluorine atoms would create regions of negative potential, while the carbon and nitrogen atoms of the isoquinoline (B145761) core would exhibit more positive potential, indicating sites susceptible to nucleophilic attack.

Photoelectron Spectroscopy: This experimental technique provides direct measurement of electron binding energies, which correspond to the ionization potentials of the molecule. A photoelectron spectrum of this compound would show a series of bands, each corresponding to the removal of an electron from a specific molecular orbital. This data would provide valuable experimental validation for theoretical molecular orbital calculations.

While these methodologies are standard in computational and physical organic chemistry, specific research articles or datasets reporting the results of such studies on this compound could not be located. Therefore, the detailed research findings and data tables requested for the article cannot be provided at this time.

Advanced Spectroscopic Characterization Techniques for Heptafluoroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated compounds. The presence of the highly sensitive, 100% abundant ¹⁹F nucleus, in addition to ¹H, ¹³C, and ¹⁵N, allows for a comprehensive characterization of heptafluoroisoquinoline's molecular framework.

Fluorine-19 NMR spectroscopy is particularly powerful for studying polyfluorinated aromatic compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap. huji.ac.il In this compound, the seven fluorine atoms are in distinct chemical environments, leading to seven unique signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine atom is highly sensitive to its position on the isoquinoline (B145761) core and the electronic effects of the nitrogen atom and the fused ring system.

The analysis of ¹⁹F NMR spectra is crucial for distinguishing between this compound and its isomer, heptafluoroquinoline. The chemical shifts and, more importantly, the spin-spin coupling patterns are unique fingerprints for each isomer. The magnitude of the fluorine-fluorine coupling constants (JFF) provides valuable information about the relative positions of the fluorine atoms. Typically, coupling constants between fluorine atoms are observed over several bonds, with their magnitudes following the general trend ³JFF > ⁴JFF > ⁵JFF. Particularly large coupling constants are often observed between fluorine atoms in a peri relationship (e.g., between F-5 and F-6, or F-4 and F-5), which is a characteristic feature aiding in spectral assignment. worktribe.com

Research on polyfluoroheterocyclic compounds has established the chemical shift ranges for fluorine atoms on the heterocyclic and carbocyclic rings. For this compound, the signals for F-1 and F-3 are typically found at the low-field end of the spectrum (less shielded), while the fluorine atoms on the benzene (B151609) ring resonate at higher fields (more shielded). worktribe.comresearchgate.net

Table 1: Representative ¹⁹F NMR Chemical Shift Data for this compound Note: Data are hypothetical and based on typical values for perfluoroaromatic heterocycles. Shifts are relative to CFCl₃.

While ¹⁹F NMR is primary for observing the fluorinated scaffold, multi-nuclear NMR provides a complete picture of the molecular structure, especially for derivatives of this compound.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Carbons directly bonded to fluorine exhibit characteristic splitting patterns due to ¹JCF coupling, which is typically large (250-300 Hz). Longer-range nJCF couplings (n > 1) are also observed and are invaluable for assigning specific carbon resonances. The chemical shifts of the carbon atoms are influenced by the high electronegativity of the attached fluorine atoms, generally shifting them to lower field. worktribe.comresearchgate.net Computational methods, such as Gauge-Including Atomic Orbital (GIAO) calculations, have proven to be powerful tools in accurately predicting and assigning ¹³C NMR shifts in complex perfluoroheteroaromatic systems. worktribe.comresearchgate.net

¹H NMR: For this compound itself, there are no protons to observe. However, in its derivatives, where a fluorine atom is substituted by a hydrogen-containing group (e.g., H, CH₃, NH₂), ¹H NMR is essential. The spectrum reveals the chemical environment of the protons and their coupling to neighboring fluorine atoms (JHF), which provides critical information for determining the site of substitution.

¹⁵N NMR: As a heterocycle, the nitrogen atom is a key structural feature. ¹⁵N NMR spectroscopy, despite its lower sensitivity compared to ¹H or ¹⁹F, can directly probe the electronic environment of the nitrogen atom. The ¹⁵N chemical shift is sensitive to factors like protonation, coordination, and the electronic effects of substituents on the ring. nih.gov In this compound, the electron-withdrawing fluorine atoms significantly influence the nitrogen's electronic environment. Coupling between ¹⁵N and adjacent ¹⁹F nuclei (e.g., ²JNF) can also be observed, providing further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is used to identify the functional groups present. The IR spectrum of this compound is dominated by absorptions arising from the perfluorinated aromatic system.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉F₇N), high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula by measuring the exact mass of the molecular ion (M⁺˙).

Under electron impact (EI) ionization, the this compound molecule forms a molecular ion, which then undergoes fragmentation. The fragmentation pathways of perfluoroaromatic compounds are well-defined. libretexts.org The stable aromatic ring often remains intact, leading to a prominent molecular ion peak. Common fragmentation pathways involve the loss of neutral species such as a fluorine radical (F˙), carbon monofluoride (CF), or difluorocarbene (:CF₂). whitman.edu Another characteristic fragmentation for nitrogen heterocycles is the elimination of cyanofluoro species (e.g., FCN). The analysis of these fragment ions allows for the confirmation of the compound's identity and provides corroborating evidence for its structure. researchgate.netresearchgate.net

Table 3: Plausible Mass Spectrometry Fragmentation Pathways for this compound (C₉F₇N) Molecular Weight of C₉F₇N = 271.02 g/mol

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

While a specific crystal structure for this compound has not been widely reported, analysis of similar perfluoroaromatic aza-heterocycles provides insight into the expected structural features. rsc.org A crystal structure of this compound would definitively confirm the planarity of the isoquinoline ring system. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions. In perfluorinated aromatic systems, non-covalent interactions such as π-π stacking and halogen bonding (F···F or F···N contacts) are often observed, which govern the supramolecular architecture. The C-F bond lengths would be expected to vary slightly depending on their position on the ring, reflecting the electronic influence of the nitrogen atom and the fused ring. Such data are invaluable for validating theoretical calculations and understanding the fundamental physicochemical properties of the compound. worktribe.com

Heptafluoroisoquinoline As a Key Synthetic Precursor

Synthesis of Substituted Perfluoroisoquinolines via Direct Functionalization

The electron-deficient nature of the heptafluoroisoquinoline ring system, caused by the cumulative inductive effect of the seven fluorine atoms and the ring nitrogen, facilitates nucleophilic aromatic substitution (SNAr). This allows for the direct replacement of fluorine atoms by various nucleophiles, providing a straightforward route to a diverse range of substituted perfluoroisoquinoline derivatives.

Preparation of Polyfluorinated Isoquinoline (B145761) Derivatives with Carbon, Sulfur, Nitrogen, and Oxygen Moieties

This compound reacts with a variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds.

Oxygen Moieties: Reactions with oxygen-based nucleophiles, such as sodium methoxide (B1231860), proceed readily to yield methoxy-substituted hexafluoroisoquinolines. Phenoxide and p-nitrophenoxide have also been used as nucleophiles. rsc.org

Nitrogen Moieties: Nitrogen nucleophiles like ammonia (B1221849) and hydrazine (B178648) effectively displace a fluorine atom to produce the corresponding amino- and hydrazino-hexafluoroisoquinolines.

Sulfur Moieties: A range of sulfur nucleophiles, including hydrosulfide, methanethiolate, propane-2-thiolate, and various substituted benzenethiolates, have been shown to react with this compound. rsc.org The nucleophilicity of sulfur is significantly greater than that of oxygen, leading to efficient substitution. libretexts.orgmsu.edu

Carbon Moieties: While specific examples with this compound are not detailed in the surveyed literature, the general reactivity of polyfluoroarenes with organometallic carbon nucleophiles, such as organolithium or organomagnesium reagents, is a well-established method for forming C-C bonds via SNAr reactions without transition metal catalysts. nih.govwikipedia.org This pathway allows for the introduction of alkyl or aryl groups.

The following table summarizes the direct functionalization of this compound with various nucleophiles.

Table 1: Direct Functionalization of this compound

| Nucleophile Class | Specific Nucleophile | Resulting Moiety |

|---|---|---|

| Oxygen | Sodium Methoxide | Methoxy |

| Nitrogen | Ammonia | Amino |

| Nitrogen | Hydrazine | Hydrazino |

| Sulfur | Sodium Hydrosulfide | Thiol |

| Sulfur | Sodium Methanethiolate | Methylthio |

| Sulfur | Sodium Benzenethiolate | Phenylthio |

Regioselective Synthesis of Complex Functionalized Derivatives

A remarkable feature of nucleophilic substitution on this compound is the high degree of regioselectivity, which is strongly dependent on the nature of the attacking nucleophile. rsc.org This selectivity is rationalized based on the hard and soft acid and base (HSAB) theory. rsc.org

Monosubstitution with "hard" nucleophiles, such as sodium methoxide (an oxygen nucleophile), occurs specifically at the 1-position. If the reaction proceeds further to disubstitution, the second nucleophile attacks the 6-position.

In stark contrast, "soft" nucleophiles, particularly those based on sulfur, show a different orientational effect. rsc.org The major site of attack for a wide variety of sulfur nucleophiles is the 6-position. rsc.org This distinct difference in regioselectivity allows for the controlled synthesis of specific isomers based on the choice of nucleophile. This orientational effect is attributed to the interplay between the nucleophile's hardness/softness and the activating influence of fluorine atoms at positions remote from the reaction site. rsc.org

The table below illustrates the observed regioselectivity for monosubstitution on this compound.

Table 2: Regioselectivity of Nucleophilic Attack on this compound

| Nucleophile Type | Example Nucleophile | Position of Attack |

|---|---|---|

| Hard (Oxygen-based) | Sodium Methoxide | 1 |

| Soft (Sulfur-based) | Sodium Methanethiolate | 6 |

Applications in the Construction of Novel Fluorinated Heterocyclic Scaffolds

The ability to selectively functionalize the this compound core makes it a valuable building block for creating more complex, novel fluorinated heterocyclic systems. scispace.comairo.co.in These new scaffolds are of interest in medicinal chemistry and materials science.

Tandem Reactions for Annulation of New Ring Systems

The substituted perfluoroisoquinolines generated from direct functionalization can potentially undergo subsequent reactions to build new rings onto the core structure, a process known as annulation. Tandem reactions, where multiple bond-forming events occur in a single pot, are an efficient strategy for constructing such polycyclic systems. However, while the synthesis of fused quinoline (B57606) and isoquinoline heterocycles from other precursors is a known strategy, specific examples detailing the use of this compound in tandem annulation reactions to build novel fused ring systems are not prominently available in the surveyed literature. researchgate.netlibretexts.org

Role in Perfluorinated Carbanion Chemistry and "Negative Friedel-Crafts" Analogies

The chemistry of this compound is deeply connected to the behavior of perfluorinated carbanions, which are key intermediates in many of its reactions. rsc.org

A standard Friedel-Crafts reaction involves an electrophilic species (a carbocation) attacking an electron-rich aromatic ring. nih.gov The chemistry of highly fluorinated systems allows for an analogous reaction with inverted polarity, which can be termed a "Negative Friedel-Crafts" reaction.

In this scenario, a perfluorinated carbanion acts as a potent nucleophile. Such carbanions can be generated in situ from precursors like perfluoropropene by treatment with a fluoride (B91410) source, such as potassium fluoride. These highly stable nucleophilic carbanions can then attack an electron-deficient aromatic or heteroaromatic ring system. rsc.org This process is a form of nucleophilic aromatic substitution, where the reaction is favored by electron-withdrawing groups on the aromatic ring that can stabilize the negatively charged intermediate (a Meisenheimer complex). rsc.org

For example, perfluoroisopropyl carbanions have been shown to add to quinolinium salts, substituting a hydrogen atom. This reactivity, where a nucleophilic perfluorinated carbanion attacks an aromatic ring, is the conceptual opposite of the traditional Friedel-Crafts mechanism, providing a powerful analogy for understanding the unique reactivity of these systems.

Future Research Directions and Unexplored Avenues in Heptafluoroisoquinoline Chemistry

Development of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The functionalization of the heptafluoroisoquinoline core is a key area for future research, with a particular emphasis on the development of innovative catalytic systems that offer improved efficiency and selectivity. While nucleophilic aromatic substitution (SNAr) is a common method for modifying polyfluoroaromatic compounds, the development of catalytic approaches can provide milder reaction conditions and access to a broader range of derivatives.

Future efforts in this domain are likely to concentrate on:

Transition Metal Catalysis: The application of transition metal catalysts, such as palladium, copper, and nickel complexes, could enable a variety of cross-coupling reactions. These transformations could facilitate the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles at specific positions on the this compound ring, which is often challenging to achieve with traditional SNAr chemistry. Research into ligand design will be crucial for controlling the regioselectivity of these reactions.

Photoredox Catalysis: The use of photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. This approach could be exploited for the fluoroalkylation, arylation, and amination of this compound, providing access to novel derivatives that are not readily accessible through other means.

Organocatalysis: The development of metal-free catalytic systems is a growing area of interest. Organocatalysts, such as N-heterocyclic carbenes (NHCs), have shown promise in activating substrates and facilitating nucleophilic substitution reactions on electron-deficient aromatic systems. Exploring the potential of organocatalysis for the functionalization of this compound could lead to more sustainable and cost-effective synthetic routes.

| Catalytic Approach | Potential Transformations | Advantages |

| Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | High efficiency, broad substrate scope |

| Photoredox Catalysis | Fluoroalkylation, arylation, amination | Mild reaction conditions, generation of radical intermediates |

| Organocatalysis | Nucleophilic aromatic substitution | Metal-free, sustainable, cost-effective |

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis and reactivity prediction. For a complex molecule like this compound, these computational tools can significantly accelerate the discovery of new reactions and the optimization of existing synthetic protocols.

Key areas for the application of ML and AI in this compound chemistry include:

Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the most promising synthetic routes to novel this compound derivatives. wpmucdn.com This can save significant time and resources by identifying viable pathways before embarking on extensive experimental work.

Reactivity Prediction: Machine learning models can be developed to predict the regioselectivity and reactivity of this compound towards various reagents. researchgate.net By analyzing the electronic and steric properties of the molecule, these models can guide chemists in selecting the optimal conditions for a desired transformation.

In Silico Design of Novel Derivatives: Computational methods can be employed to design new this compound-based molecules with specific desired properties, such as biological activity or enhanced material performance. nih.govacs.orgacs.orgjddhs.com These in silico screening approaches can prioritize synthetic targets and streamline the drug discovery and materials development process.

Exploration of New Reactivity Modes and Mechanistic Paradigms in Fluorinated Heterocycles

While nucleophilic aromatic substitution is a well-established reactivity mode for polyfluorinated heterocycles, there is a significant opportunity to explore novel reaction pathways and gain a deeper understanding of the underlying mechanistic paradigms.

Future research in this area could focus on:

Unconventional Nucleophilic Substitutions: Investigating reactions that proceed through unexpected pathways or lead to the formation of unusual products can expand the synthetic utility of this compound. This includes exploring reactions with ambident nucleophiles and studying the factors that govern the regioselectivity of these transformations.

Concerted vs. Stepwise SNAr Mechanisms: The long-held belief that all SNAr reactions proceed through a stepwise mechanism involving a Meisenheimer intermediate has been challenged by recent studies suggesting that some of these reactions may be concerted. researchgate.netchemrxiv.orgrsc.orgnih.gov Detailed mechanistic investigations, combining experimental and computational approaches, are needed to elucidate the factors that favor one pathway over the other in the context of this compound.

Pericyclic Reactions: The highly electron-deficient nature of the this compound ring may enable its participation in various pericyclic reactions, such as cycloadditions and electrocyclizations. Exploring this largely untapped area of reactivity could lead to the development of novel and efficient methods for the construction of complex polycyclic systems.

Development of Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, and the development of sustainable methods for the synthesis and functionalization of this compound is a critical area for future research.

Key strategies for developing more environmentally friendly approaches include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. wpmucdn.comnih.govkcl.ac.ukresearchgate.net Exploring the potential of biocatalysts for the synthesis and modification of this compound could lead to greener and more efficient processes. This could involve enzymatic resolutions to produce enantiomerically pure derivatives or the use of enzymes to catalyze specific bond formations.

Green Solvents and Reaction Conditions: Replacing hazardous organic solvents with more sustainable alternatives, such as water, supercritical fluids, or bio-based solvents, is a key tenet of green chemistry. mdpi.com Additionally, the development of solvent-free reaction conditions or the use of energy-efficient techniques like microwave irradiation can significantly reduce the environmental impact of synthetic processes. eurjchem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This involves developing atom-economical reactions, such as addition and cycloaddition reactions, and minimizing the use of protecting groups and stoichiometric reagents.

| Sustainable Approach | Key Principles | Potential Application to this compound |

| Biocatalysis | Use of enzymes, mild reaction conditions, high selectivity | Enantioselective synthesis, specific functional group transformations |

| Green Solvents | Replacement of hazardous solvents, solvent-free conditions | Synthesis and purification processes |

| Atom Economy | Maximizing incorporation of starting materials | Development of addition and cycloaddition reactions |

Q & A

Q. What strategies address limitations in existing studies on this compound’s environmental impact?

- Methodological Answer :

- Conduct lifecycle analysis (LCA) to assess fluoride leaching risks.

- Use microcosm experiments to simulate biodegradation pathways.

- Compare with EPA fluorinated compound guidelines to identify regulatory gaps .

Data Contradiction Analysis

- Case Study : Conflicting reports on this compound’s solubility in polar solvents.

- Resolution : Replicate experiments using standardized solvent grades (HPLC vs. technical grade) and sonication to ensure homogeneity. Publish negative results in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.